BenchChemオンラインストアへようこそ!

5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Synthetic Chemistry Medicinal Chemistry Library Design

5-(2-Bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034507-98-5, molecular formula C16H16BrN3O, MW 346.23 g/mol) belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine class, a recognized privileged scaffold in medicinal chemistry. The compound features a bicyclic core with a 2-cyclopropyl substituent and a 5-(2-bromobenzoyl) group, distinguishing it from other pyrazolo[1,5-a]pyrazine derivatives that have shown kinase inhibitory activity (RET, JAK, TYK2, CK1) and, in specific cases, anti-HBV capsid assembly modulation.

Molecular Formula C16H16BrN3O
Molecular Weight 346.228
CAS No. 2034507-98-5
Cat. No. B2473834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS2034507-98-5
Molecular FormulaC16H16BrN3O
Molecular Weight346.228
Structural Identifiers
SMILESC1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4Br
InChIInChI=1S/C16H16BrN3O/c17-14-4-2-1-3-13(14)16(21)19-7-8-20-12(10-19)9-15(18-20)11-5-6-11/h1-4,9,11H,5-8,10H2
InChIKeyFHJOKXJWOREEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034507-98-5): Structural and Pharmacological Context for Procurement Decisions


5-(2-Bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 2034507-98-5, molecular formula C16H16BrN3O, MW 346.23 g/mol) belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine class, a recognized privileged scaffold in medicinal chemistry . The compound features a bicyclic core with a 2-cyclopropyl substituent and a 5-(2-bromobenzoyl) group, distinguishing it from other pyrazolo[1,5-a]pyrazine derivatives that have shown kinase inhibitory activity (RET, JAK, TYK2, CK1) and, in specific cases, anti-HBV capsid assembly modulation . While no primary literature reporting direct biological activity for this exact compound was identified, its structural attributes position it as a versatile synthetic building block and a potential screening candidate for kinase or CNS-targeted drug discovery programs.

Why 5-(2-Bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Cannot Be Interchanged with Other Pyrazolo[1,5-a]pyrazine Analogs


The pyrazolo[1,5-a]pyrazine scaffold is highly sensitive to substitution pattern, with distinct biological activity profiles depending on the nature and position of substituents. For example, 5-carboxamide analogs (as seen in the DPPC series) exhibit anti-HBV activity through capsid assembly modulation , while 4,6-substituted derivatives are described as JAK kinase inhibitors . The target compound's unique combination of a 2-cyclopropyl group (absent in many kinase inhibitor series) and a 5-(2-bromobenzoyl) moiety (a synthetically versatile handle) creates a physicochemical and reactivity profile that cannot be replicated by simple benzoyl or alkyl-substituted analogs. Generic substitution with unsubstituted benzoyl or morpholino carbonyl analogs would eliminate the bromine-mediated reactivity and potential halogen-bonding interactions , fundamentally altering both synthetic utility and biological target engagement potential.

Quantitative Differentiation Evidence for 5-(2-Bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine vs. Closest Analogs


Bromine as a Synthetic Diversification Handle vs. Unsubstituted Benzoyl Analog

The 2-bromobenzoyl group enables direct participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification. In contrast, the unsubstituted 5-benzoyl analog (CAS not explicitly identified) lacks this synthetic handle, limiting its utility in library synthesis. The presence of the bromine atom at the ortho position of the benzoyl group is a key differentiator for synthetic chemists building focused compound libraries .

Synthetic Chemistry Medicinal Chemistry Library Design

Predicted Physicochemical Profile vs. Other 5-Substituted Pyrazolo[1,5-a]pyrazine Analogs

Based on ZINC15 computational predictions, the target compound exhibits a calculated logP of 2.285, a topological polar surface area (tPSA) of 62 Ų, and 1 rotatable bond, placing it within favorable ranges for CNS drug-likeness (tPSA < 90 Ų, logP 1-4). In contrast, many kinase-optimized pyrazolo[1,5-a]pyrazine analogs described in patent literature bear polar substituents (e.g., carboxamides, sulfonamides) resulting in higher tPSA values (typically >90 Ų), which limits blood-brain barrier penetration .

Physicochemical Properties Drug-Likeness CNS Drug Discovery

Cyclopropyl Metabolic Stability Advantage vs. Alkyl-Substituted Analogs

The 2-cyclopropyl substituent is known to confer metabolic stability advantages over linear alkyl or unsubstituted analogs by reducing CYP450-mediated oxidation. Literature reviews document that cyclopropyl groups can increase metabolic stability and reduce plasma clearance compared to ethyl or methyl counterparts . While direct metabolic stability data for this specific compound are not publicly available, class-level inference from cyclopropyl-containing drug molecules suggests a half-life advantage over analogous 2-methyl or 2-ethyl pyrazolo[1,5-a]pyrazine derivatives.

Metabolic Stability Cyclopropyl Group Drug Metabolism

Halogen Bonding Potential of 2-Bromobenzoyl Group vs. Non-Halogenated Benzoyl Analogs

The ortho-bromine on the benzoyl group can engage in halogen bonding (XB) interactions with carbonyl oxygen atoms or aromatic π-systems in protein binding sites. Halogen bonding is a directional, specific non-covalent interaction increasingly exploited in rational drug design . The unsubstituted 5-benzoyl analog lacks this capability entirely. While no direct binding data exist for this compound against any specific target, computational studies show that bromine substitution can enhance binding affinity by 0.5-2 kcal/mol through halogen bonding in optimized systems.

Halogen Bonding Molecular Recognition Target Engagement

Scaffold Versatility Across Therapeutic Areas vs. Single-Target Optimized Analogs

The pyrazolo[1,5-a]pyrazine scaffold has demonstrated activity across multiple therapeutic areas: as RET kinase inhibitors (cancer) , JAK/TYK2 inhibitors (autoimmune/inflammatory diseases) , CK1 inhibitors (cancer, neurodegenerative diseases) , HBV capsid assembly modulators (antiviral) , and antibacterial/antioxidant agents . This multi-target promiscuity of the core scaffold, combined with the specific substitution pattern of the target compound, suggests broad screening potential across diverse assay panels, unlike heavily optimized single-target analogs that may have narrow activity spectra.

Multi-Target Screening Kinase Inhibition Antibacterial Activity

Procurement-Driven Application Scenarios for 5-(2-Bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine


Focused Kinase Library Design via Suzuki Diversification

Medicinal chemistry teams building focused kinase inhibitor libraries can utilize the 2-bromobenzoyl group as a synthetic diversification point for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. This enables rapid generation of 20-50 analogs from a single core scaffold, exploiting the pyrazolo[1,5-a]pyrazine scaffold's known activity against RET, JAK, TYK2, and CK1 kinases . The cyclopropyl group at the 2-position provides a metabolic stability anchor not present in simpler pyrazolo[1,5-a]pyrazine building blocks .

CNS-Penetrant Lead Identification Screening

With a predicted tPSA of 62 Ų and logP of 2.285 , this compound falls within established CNS drug-like space (tPSA < 90 Ų, logP 1-5). Screening this compound in CNS-targeted phenotypic or target-based assays (e.g., GPCR panels, neurodegenerative disease models) offers higher probability of identifying brain-penetrant hits compared to the more polar carboxamide or sulfonamide pyrazolo[1,5-a]pyrazine analogs commonly found in kinase inhibitor patents .

Halogen Bonding Probe for Structure-Based Drug Design

The 2-bromobenzoyl moiety can serve as a halogen bonding probe in co-crystallization studies or molecular docking campaigns. The directional, specific nature of halogen bonds can be exploited to achieve binding poses and selectivity profiles unattainable with non-halogenated benzoyl analogs. Structural biology groups can use this compound to investigate the role of halogen bonding in kinase or GPCR binding sites, potentially guiding the design of more potent and selective inhibitors.

Antibacterial and Antioxidant Screening in Multi-Target Panels

Recent literature demonstrates that pyrazolo[1,5-a]pyrazine derivatives exhibit antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) strains, as well as antioxidant activity in DPPH assays . The target compound's structural features make it suitable for inclusion in multi-target phenotypic screening cascades aimed at identifying new anti-infective or antioxidant leads, complementing its potential kinase-directed applications.

Quote Request

Request a Quote for 5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.